molecular formula C8H12N2O2 B3346079 Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)- CAS No. 113968-04-0

Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)-

Cat. No.: B3346079
CAS No.: 113968-04-0
M. Wt: 168.19 g/mol
InChI Key: LPDCTRBMQLMGFU-UHFFFAOYSA-N
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Description

Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)- is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethanone group attached to a pyrrole ring substituted with amino, hydroxy, and methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable diketone and an amine, the reaction can proceed through cyclization and subsequent functional group modifications to yield the desired pyrrole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The methyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution reactions could introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Share a similar heterocyclic structure but with a benzene ring fused to the pyrrole.

    Imidazole derivatives: Contain a five-membered ring with two nitrogen atoms.

    Furan derivatives: Have an oxygen atom in the five-membered ring instead of nitrogen.

Uniqueness

Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)- is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-(4-amino-5-hydroxy-2,5-dimethylpyrrol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-6(5(2)11)7(9)8(3,12)10-4/h12H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDCTRBMQLMGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(C(=C1C(=O)C)N)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551984
Record name 1-(3-Amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113968-04-0
Record name 1-(3-Amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)-
Reactant of Route 2
Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)-
Reactant of Route 3
Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)-
Reactant of Route 4
Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)-
Reactant of Route 5
Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)-
Reactant of Route 6
Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)-

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